molecular formula C7H8FNO3S B2671816 2-Fluoro-4-(hydroxymethyl)benzenesulfonamide CAS No. 1513613-79-0

2-Fluoro-4-(hydroxymethyl)benzenesulfonamide

Cat. No.: B2671816
CAS No.: 1513613-79-0
M. Wt: 205.2
InChI Key: TVFXNSMAPPHQOA-UHFFFAOYSA-N
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Description

2-Fluoro-4-(hydroxymethyl)benzenesulfonamide is an organic compound with the molecular formula C7H8FNO3S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a fluorine atom at the 2-position and a hydroxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(hydroxymethyl)benzenesulfonamide typically involves the introduction of the fluorine and hydroxymethyl groups onto the benzenesulfonamide core. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinating agent is used to introduce the fluorine atom. The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale S_NAr reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The hydroxymethylation step can be achieved using formaldehyde and a reducing agent like sodium borohydride. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(hydroxymethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-Fluoro-4-(carboxymethyl)benzenesulfonamide.

    Reduction: this compound.

    Substitution: 2-Substituted-4-(hydroxymethyl)benzenesulfonamide derivatives.

Scientific Research Applications

2-Fluoro-4-(hydroxymethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(hydroxymethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death. The fluorine atom enhances the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(methyl)benzenesulfonamide
  • 2-Fluoro-4-(hydroxymethyl)benzoic acid
  • 4-(Hydroxymethyl)benzenesulfonamide

Uniqueness

2-Fluoro-4-(hydroxymethyl)benzenesulfonamide is unique due to the presence of both the fluorine and hydroxymethyl groups, which confer distinct chemical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group enhances its solubility and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-4-(hydroxymethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-3,10H,4H2,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFXNSMAPPHQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513613-79-0
Record name 2-fluoro-4-(hydroxymethyl)benzene-1-sulfonamide
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